molecular formula C18H21NO2S B1607773 Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate CAS No. 350997-15-8

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Cat. No. B1607773
M. Wt: 315.4 g/mol
InChI Key: XMKUQQGXRIHGOO-UHFFFAOYSA-N
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Description

  • SMILES Notation : COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 3-amino-2-thiophene carboxylate derivatives have been explored for their chemical reactivity and potential in synthesizing various compounds. One study describes the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines and hydrazines yield [3,2-d]4(3H)thieno- pyrimidinones. This research provides insights into the mechanism of cyclization and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Genotoxic and Carcinogenic Potentials

A study assessing the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, utilized in vitro and in silico methodologies. The findings suggested that these compounds, despite concerns about the thiophene ring's potential toxic effects, did not exhibit significant genotoxicity or carcinogenicity in the tested models (Lepailleur et al., 2014).

Anticonvulsant Properties

Research on the crystal structures of anticonvulsant enaminones related to methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate revealed insights into the conformational properties and intermolecular interactions that could underpin their biological activity. The study highlighted the importance of hydrogen bonding in these compounds (Kubicki, Bassyouni, & Codding, 2000).

Organocatalyzed Synthesis

A facile four-component Gewald reaction under organocatalyzed aqueous conditions was demonstrated for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method showcases the utility of water and triethylamine in promoting the synthesis of thiophene derivatives, highlighting an environmentally friendly approach to synthesizing such compounds (Abaee & Cheraghi, 2013).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was investigated, demonstrating the molecule's structural features, including intra- and intermolecular N-H···O hydrogen bonds. Such studies are crucial for understanding the molecular geometry and potential interactions of thiophene derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

properties

IUPAC Name

methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKUQQGXRIHGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362357
Record name methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

CAS RN

350997-15-8
Record name methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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